molecular formula C11H11ClO2 B6146140 1-(4-chlorophenyl)pentane-1,3-dione CAS No. 26732-06-9

1-(4-chlorophenyl)pentane-1,3-dione

Cat. No.: B6146140
CAS No.: 26732-06-9
M. Wt: 210.65 g/mol
InChI Key: HCOWJMBVCOCHFP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol . It is characterized by the presence of a chlorophenyl group attached to a pentane-1,3-dione backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chlorophenyl)pentane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 4-chlorobenzaldehyde and acetone in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Claisen condensation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chlorophenyl)pentane-1,3-dione is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)pentane-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)pentane-1,3-dione
  • 1-(4-fluorophenyl)pentane-1,3-dione
  • 1-(4-methylphenyl)pentane-1,3-dione

Uniqueness

1-(4-chlorophenyl)pentane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom influences the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

26732-06-9

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

1-(4-chlorophenyl)pentane-1,3-dione

InChI

InChI=1S/C11H11ClO2/c1-2-10(13)7-11(14)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3

InChI Key

HCOWJMBVCOCHFP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=C(C=C1)Cl

Purity

95

Origin of Product

United States

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